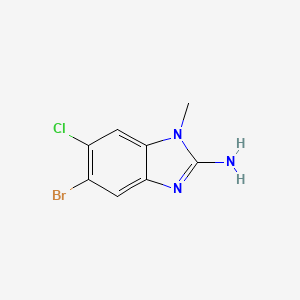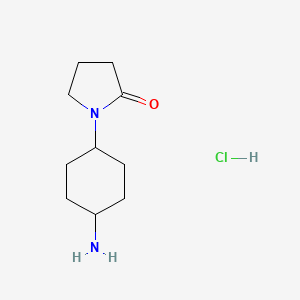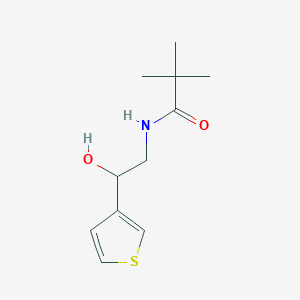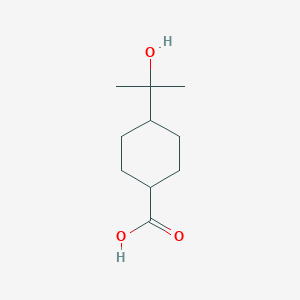
2-(Allylamino)-4-((3-fluorophenyl)amino)-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Allylamino)-4-((3-fluorophenyl)amino)-4-oxobutanoic acid: is a synthetic organic compound characterized by the presence of an allylamino group, a fluorophenyl group, and a butanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Allylamino)-4-((3-fluorophenyl)amino)-4-oxobutanoic acid typically involves multi-step organic reactions. One common method includes the reaction of allylamine with 3-fluoroaniline to form an intermediate, which is then subjected to further reactions to introduce the butanoic acid moiety. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper iodide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Allylamino)-4-((3-fluorophenyl)amino)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The allylamino group can be oxidized to form corresponding oxides.
Reduction: The carbonyl group in the butanoic acid moiety can be reduced to form alcohols.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of alcohols or reduced amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, 2-(Allylamino)-4-((3-fluorophenyl)amino)-4-oxobutanoic acid is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used in the design of enzyme inhibitors or as a probe to study protein-ligand interactions.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymer science.
Mécanisme D'action
The mechanism of action of 2-(Allylamino)-4-((3-fluorophenyl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets. The allylamino and fluorophenyl groups can form hydrogen bonds and hydrophobic interactions with proteins, influencing their activity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways.
Comparaison Avec Des Composés Similaires
3-Fluorophenylacetic acid: Shares the fluorophenyl group but lacks the allylamino and butanoic acid moieties.
Allylamine: Contains the allylamino group but lacks the fluorophenyl and butanoic acid moieties.
4-Oxobutanoic acid: Contains the butanoic acid moiety but lacks the allylamino and fluorophenyl groups.
Uniqueness: 2-(Allylamino)-4-((3-fluorophenyl)amino)-4-oxobutanoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This combination allows for diverse applications in various fields of research and industry.
Propriétés
IUPAC Name |
4-(3-fluoroanilino)-4-oxo-2-(prop-2-enylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O3/c1-2-6-15-11(13(18)19)8-12(17)16-10-5-3-4-9(14)7-10/h2-5,7,11,15H,1,6,8H2,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWSIZINZLSEELU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(CC(=O)NC1=CC(=CC=C1)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-{5-TERT-BUTYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}-4-ETHYLPIPERAZINE](/img/structure/B2708767.png)


![4-[butyl(methyl)sulfamoyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2708776.png)







![1-(2-((4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione oxalate](/img/structure/B2708786.png)
![(Z)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2708788.png)

